molecular formula C15H17ClN4O3S B2433604 3-chloro-4-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide CAS No. 1396878-39-9

3-chloro-4-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2433604
CAS No.: 1396878-39-9
M. Wt: 368.84
InChI Key: ZKJNSUHSAGHFGW-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine and benzenesulfonamide intermediates. The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones. The benzenesulfonamide moiety is often introduced via sulfonation reactions using sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its functional groups.

    Coupling Reactions: The pyrimidine and benzenesulfonamide moieties can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.

Scientific Research Applications

3-chloro-4-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Biological Studies: The compound can be studied for its interactions with biological targets, such as enzymes or receptors.

    Chemical Biology: It can serve as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and sulfonamide groups are known to bind to active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide: shares structural similarities with other sulfonamide and pyrimidine derivatives, such as:

Uniqueness

The unique combination of chloro, methoxy, pyrrolidine, pyrimidine, and sulfonamide groups in this compound provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-chloro-4-methoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3S/c1-23-14-5-4-12(8-13(14)16)24(21,22)19-11-9-17-15(18-10-11)20-6-2-3-7-20/h4-5,8-10,19H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJNSUHSAGHFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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